molecular formula C5H5NO3 B13323100 (4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione

(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione

Cat. No.: B13323100
M. Wt: 127.10 g/mol
InChI Key: SWTAMHZBOXXKQC-BKLSDQPFSA-N
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Description

(4S)-2-Oxa-7-azabicyclo[221]heptane-3,5-dione is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by rearrangement sequences. For instance, a sequential Diels-Alder reaction/rearrangement sequence can be employed to synthesize functionalized bicyclo[2.2.1]heptane derivatives . Another method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. For instance, in the context of its antiproliferative activity, the compound induces apoptosis in tumor cells through the caspase-dependent apoptotic pathway . The specific molecular targets and pathways can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxygen and nitrogen atoms within the bicyclic structure of (4S)-2-Oxa-7-azabicyclo[221]heptane-3,5-dione makes it unique compared to other similar compounds

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

(4S)-2-oxa-7-azabicyclo[2.2.1]heptane-3,5-dione

InChI

InChI=1S/C5H5NO3/c7-2-1-3-6-4(2)5(8)9-3/h3-4,6H,1H2/t3?,4-/m0/s1

InChI Key

SWTAMHZBOXXKQC-BKLSDQPFSA-N

Isomeric SMILES

C1C2N[C@@H](C1=O)C(=O)O2

Canonical SMILES

C1C2NC(C1=O)C(=O)O2

Origin of Product

United States

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